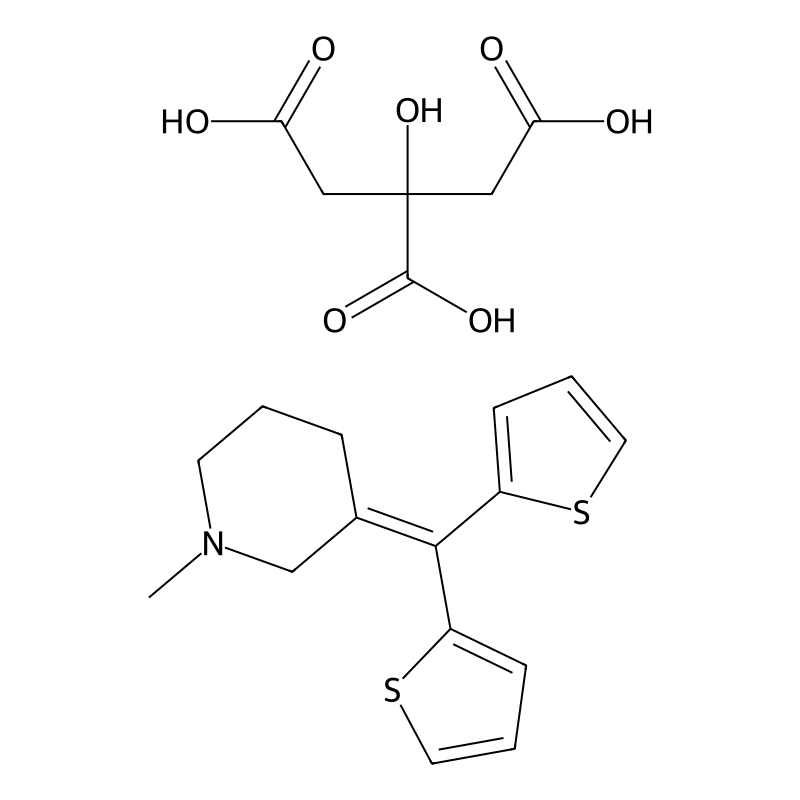

Tipepidine citrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Mechanism of Action: From GIRK Inhibition to Dopamine Activation

The following diagram illustrates the established signaling pathway through which tipepidine activates VTA dopamine neurons.

The core mechanism involves a series of specific electrophysiological events, supported by key experimental data:

- Target Identification: Research indicates that the antidepressant-like effect of tipepidine is produced, at least partly, through the activation of mesolimbic dopamine neurons via the inhibition of GIRK channels [1].

- Direct Channel Inhibition: In voltage-clamp experiments on acutely dissociated rat VTA dopamine neurons, tipepidine was found to reversibly inhibit the dopamine D₂ receptor-mediated GIRK current (I_DA(GIRK)) with a half-maximal inhibitory concentration (IC₅₀) of 7.0 μM [1].

- Cellular Excitation: This inhibition of GIRK channels leads to membrane depolarization and the generation of action potentials in the dopamine neurons, effectively increasing their firing rate [1].

- In Vivo Validation: Administration of tipepidine (40 mg/kg, i.p.) in rats increased the number of cells positive for both c-Fos (a marker of neuronal activation) and tyrosine hydroxylase (a marker for dopamine neurons) in the VTA, confirming the activation of this pathway in a live animal model [1].

Summary of Quantitative Data

The table below summarizes key quantitative findings from pivotal studies on tipepidine's mechanism.

| Parameter | Value / Finding | Experimental Context | Citation |

|---|---|---|---|

| IC₅₀ for I_DA(GIRK) inhibition | 7.0 μM | Voltage-clamp on dissociated rat VTA neurons | [1] |

| In vivo dose for VTA activation | 40 mg/kg (i.p.) | Increased c-Fos/TH+ cells in rat VTA | [1] |

| Key downstream effect | Increased dopamine in nucleus accumbens | Microdialysis in rats; without behavioral sensitization | [2] |

| Behavioral correlate | Antidepressant-like effect | Rodent forced swimming test | [2] |

Key Experimental Protocols

To study GIRK channel inhibition, researchers typically use a combination of molecular biology and electrophysiology techniques. The following workflow outlines a standard protocol for investigating the effects of a compound like tipepidine on heterologously expressed GIRK channels.

The key steps and considerations for these experiments are:

Molecular Biology and Heterologous Expression

- System: A common approach is to heterologously express ion channels in mammalian cell lines like HEK293T cells because they are easy to culture, have high transfection efficiency, and are amenable to patch-clamp electrophysiology [3].

- Mutagenesis: To study specific residues, site-directed mutagenesis is performed. The presence of the desired mutation, and the absence of unwanted ones, must be confirmed by automated DNA sequencing of the entire coding region [3].

- Transfection: Cells are typically transfected with cDNAs encoding the channel of interest (e.g., GIRK2), a G-protein coupled receptor (e.g., the muscarinic M2 receptor, M2R, to activate GIRK channels), and a fluorescent marker (e.g., YFP) to identify successfully transfected cells [3].

Whole-Cell Patch-Clamp Electrophysiology

- Solutions: It is critical to prepare specific extracellular (bath) and intracellular (pipette) solutions. The composition of these solutions is designed to isolate the potassium currents through GIRK channels [3]. Common additives include:

- Data Acquisition: Macroscopic potassium currents through the expressed channels are measured in the whole-cell configuration. The effect of a drug is tested by applying it via a rapid-exchange perfusion system while holding the cell at a set potential (e.g., -90 mV) to record inward K⁺ currents [3].

Research Implications and Context

- Therapeutic Repurposing: The elucidation of tipepidine's mechanism has driven its investigation as a potential treatment for depression, obsessive-compulsive disorder (OCD), and attention-deficit/hyperactivity disorder (ADHD) via drug repositioning [2] [4]. A sustained-release formulation (TS-141) has been developed for ADHD to improve patient adherence [4].

- Specificity of GIRK Signaling: The activation of GIRK channels is not a generic response to all Gβγ-releasing GPCRs. Research shows that M2 muscarinic receptors (Gαi-coupled) activate GIRK much more effectively than β2 adrenergic receptors (Gαs-coupled), partly due to a faster rate of G protein coupling and consequently higher local Gβγ concentration generated by M2R [5].

References

- 1. VTA dopamine neuron via inhibiting dopamine... Tipepidine activates [pubmed.ncbi.nlm.nih.gov]

- 2. - Wikipedia Tipepidine [en.wikipedia.org]

- 3. Mutagenesis and Functional Analysis of Ion Channels Heterologously... [jove.com]

- 4. Using the drug repositioning approach to develop a novel therapy... [bmcpsychiatry.biomedcentral.com]

- 5. Molecular basis of signaling specificity between GIRK and... channels [elifesciences.org]

Mechanism of Action & Key Pharmacodynamic Insights

Tipepidine Hibenzate is a non-opioid antitussive (cough suppressant) that has been used for over 50 years in Japan (marketed as Asverin). More recently, research has explored its potential for repurposing in central nervous system disorders [1] [2].

Its primary identified mechanism of action is the inhibition of G protein-coupled inwardly-rectifying potassium (GIRK) channels [1] [2]. This action is considered responsible for its investigated psychiatric effects.

- Impact on Monoamine Systems: The inhibition of GIRK channels, particularly in the Ventral Tegmental Area (VTA), leads to neuronal disinhibition. This, in turn, increases the release of dopamine and norepinephrine in key brain areas like the nucleus accumbens and the frontal cortex [1] [2].

- Behavioral Consequences: In rodent studies, this increase in dopamine did not produce methamphetamine-like behavioral sensitization or increased locomotor activity, suggesting a different profile from typical stimulants [1]. The GIRK channel blockade is believed to underpin the antidepressant-like and other behavioral effects observed in animal models [1].

The table below summarizes the core pharmacodynamic properties based on current research:

| Aspect | Description |

|---|---|

| Primary Molecular Target | G-protein-coupled inwardly rectifying potassium (GIRK) channels [1] [2] |

| Key downstream effect | Increased dopamine and norepinephrine levels in the nucleus accumbens and frontal cortex [1] [2] |

| Observed Preclinical/Clinical Effects | Non-opioid antitussive; investigational antidepressant-like effects (rodents); potential for ADHD treatment (human clinical trials) [1] [2] |

Research and Experimental Insights

Clinical investigations have focused on repurposing tipepidine, particularly for Attention-Deficit/Hyperactivity Disorder (ADHD). A sustained-release formulation (TS-141) was developed to improve patient adherence over the short-acting original drug [2].

- Clinical Trial Design: A Phase II study was an 8-week, randomized, parallel-group, double-blind, placebo-controlled trial involving 216 children and adolescents (ages 6-17) diagnosed with ADHD according to DSM-5 criteria [2].

- Key Methodologies:

- Dosing and Groups: Patients were randomized to receive TS-141 at fixed daily doses of 30 mg (once daily), 60 mg (once daily), 120 mg (60 mg twice daily), or a placebo [2].

- Primary Endpoint: The change from baseline in the ADHD Rating Scale IV Japanese version (ADHD RS-IV-J) score, as assessed by investigators [2].

- Pharmacogenomic Consideration: A critical aspect of the study design was the stratification of patients based on their CYP2D6 phenotype (e.g., extensive metabolizer, intermediate metabolizer), as this enzyme significantly affects tipepidine's plasma exposure [2].

- Findings and Limitations: While ADHD RS-IV-J scores decreased from baseline in all treatment groups, the study did not show a statistically significant difference between the active drug and placebo groups for the primary endpoint across the entire population. A subgroup analysis suggested that efficacy might depend on the interaction between the drug dose and the patient's CYP2D6 phenotype, indicating that future trials require careful consideration of this polymorphism [2].

Visualized Workflow and Signaling Pathway

Based on the described mechanism of action, the following diagram illustrates the proposed signaling pathway through which tipepidine exerts its effects.

Tipepidine's Proposed CNS Activation Pathway

The diagram above outlines the proposed neuropharmacological pathway for tipepidine's investigational effects in the central nervous system [1] [2].

Clinical Development Workflow for TS-141

The following diagram summarizes the structure of the Phase II clinical trial that evaluated tipepidine (TS-141) for ADHD, highlighting key design elements.

This workflow captures the core elements of the clinical trial methodology used to evaluate tipepidine's potential new indication [2].

Gaps and Future Directions

It is important to note that the pharmacodynamic data for tipepidine, especially concerning its new potential indications, is still evolving.

- Quantitative Gaps: Detailed quantitative data, such as IC50 values for GIRK channel inhibition, exact values for increased neurotransmitter levels, and full concentration-effect relationship parameters, are not readily available in the searched literature.

- Clinical Translation: The mixed results from the Phase II ADHD trial [2] indicate that more research is needed to confirm efficacy, identify the target patient population (potentially based on CYP2D6 status), and determine the optimal dosing.

References

Key Transport Mechanism for Intestinal Citrate Absorption

While not specific to tipepidine, recent research has identified a crucial transporter for citrate in the intestine. The table below summarizes the function and characteristics of this transporter.

| Transporter Name | Gene | Location in Intestine | Function | Key Characteristics |

|---|---|---|---|---|

| Solute Carrier Family 35 Member G1 | SLC35G1 | Basolateral membrane of enterocytes [1] | Exports citrate from intestinal cells into the bloodstream [1] | Highly sensitive to inhibition by extracellular chloride ions (IC50: 6.7 mM); may operate as a facilitative transporter or citrate/Cl- exchanger [1] |

This basolateral transporter works in concert with the well-known luminal absorber of citrate, NaDC1 (SLC13A2) [1]. For a drug like tipepidine citrate, these transporters could play a critical role in its systemic absorption after oral administration.

Experimental Protocols for Transporter Studies

The following methodologies were used to characterize the SLC35G1 transporter and can be applied to study the absorption mechanisms of other compounds [1].

Uptake Assay in Transfected Cells

- Objective: To measure the specific transport activity of SLC35G1.

- Methodology: The candidate transporter gene is cloned and transiently or stably expressed in cell lines like HEK293 or MDCKII. Transport activity is evaluated using radiolabeled substrates (e.g., [14C]citrate) in a buffered solution (e.g., Hanks' solution). Uptake is measured over time (e.g., linear for the first 10 minutes) to establish kinetics [1].

- Key Controls: Mock-transfected cells are used to subtract non-specific background uptake [1].

Kinetic and Inhibition Analysis

- Objective: To determine the affinity (Km) and capacity (Vmax) of the transporter, and identify inhibitors.

- Methodology: The uptake assay is performed with a range of substrate concentrations. Data is fit to the Michaelis-Menten model to calculate Km and Vmax. To identify potential drug interactions, the effect of various compounds (e.g., TCA cycle intermediates, other anionic drugs) on the specific uptake is tested [1].

Transcellular Transport in Polarized Cells

- Objective: To model the complete absorption process across an intestinal epithelial layer.

- Methodology: MDCKII cells stably expressing the transporter are grown on Transwell permeable filters until they form a polarized monolayer. The transport of the substrate from the apical compartment (mimicking the gut lumen) to the basolateral compartment (mimicking the bloodstream) is measured over time. This directly demonstrates the transporter's role in efflux [1].

Immunohistochemistry (IHC) and Gene Expression

- Objective: To confirm the tissue and sub-cellular localization of the transporter.

- Methodology: Tissue sections (e.g., from human jejunum) are stained with specific antibodies against the transporter. Co-localization with markers of the basolateral membrane confirms its location. Quantitative real-time PCR (qPCR) can be used to measure its mRNA expression levels across different human tissues [1].

The workflow for these experiments can be visualized as follows:

Experimental workflow for identifying and characterizing a solute carrier transporter

References

chemical synthesis of tipepidine citrate

Chemical Identity and Key Properties

The table below summarizes the core identifiers and chemical properties of Tipepidine Citrate based on the search results [1] [2].

| Property | Description |

|---|---|

| CAS Number | 14698-07-8 [1] [2] |

| Molecular Formula | C21H25NO7S2 [1] [2] |

| Molar Mass | 467.55 g/mol [2] |

| Chemical Name | 3-(Di(thiophen-2-yl)methylene)-1-methylpiperidine 2-hydroxypropane-1,2,3-tricarboxylate [1] [2] |

| Related Base CAS No. | 5169-78-8 (Tipepidine free base) [1] |

| Synonym | Asverin citrate [2] |

Pharmacological Context and Synthesis Clues

Tipepidine is a synthetic, non-opioid antitussive (cough suppressant) and expectorant that has been used for decades [3]. Recent research interest has expanded into its potential psychiatric applications, such as for depression and ADHD, due to its mechanism of action as an inhibitor of G-protein-coupled inwardly-rectifying potassium (GIRK) channels [4] [3] [5]. Inhibition of these channels is thought to increase the release of dopamine and norepinephrine in certain brain areas [5].

The following diagram illustrates this known pharmacological pathway:

Available Data and Research Gaps

The search results confirm that this compound can be sourced from chemical suppliers like SynZeal for analytical purposes such as method development, validation, and quality control for drug applications [1]. However, this indicates that the detailed industrial synthesis is likely proprietary.

A key piece of historical information is the existence of a Spanish patent (ES 272195) from 1962 titled "Procedure for the preparation of a new piperidine derivative of anti-nutritional activity" [3]. This patent would contain the early synthetic route, but its full text was not among the search results.

References

- 1. | 14698-07-8 | SynZeal this compound [synzeal.com]

- 2. CAS No : 14698-07-8 | Product Name : Tipepidine - API... Citrate [pharmaffiliates.com]

- 3. - Wikipedia Tipepidine [en.wikipedia.org]

- 4. sciencedirect.com/topics/medicine-and-dentistry/ tipepidine [sciencedirect.com]

- 5. Using the drug repositioning approach to develop a novel therapy... [bmcpsychiatry.biomedcentral.com]

Experimental Evidence for Tipepidine's Action on GIRK Channels

| Evidence Type | Experimental System | Key Finding | Supporting Citation |

|---|---|---|---|

| In Vivo Behavioral & Neurochemical | Rat models | Tipepidine activates VTA dopamine neurons and increases dopamine in the NAc, without increasing locomotor activity. | [1] |

| Electrophysiological | Rat brain neurons | Tipepidine inhibits the inwardly-rectifying potassium channel current mediated by D2 receptors. | [1] |

| Therapeutic Context | Proposed mechanism for antidepressant effect | GIRK channel blockade is hypothesized to underlie the antidepressant effect of tipepidine. | [1] |

Detailed Experimental Findings

The primary evidence for tipepidine as a GIRK channel blocker comes from a study that investigated its potential as a non-stimulant antidepressant [1].

- Neurochemical and Behavioral Effects: Research demonstrated that tipepidine administration activates ventral tegmental area (VTA) dopamine neurons. This activation leads to an increase in dopamine levels in the nucleus accumbens (NAc), a key region in the brain's reward circuit. Crucially, this effect occurred without a concomitant increase in locomotor activity, a common side effect of stimulant drugs, distinguishing its profile from substances like methamphetamine [1].

- Cellular Mechanism: The same study provided electrophysiological evidence that tipepidine produces its effect by inhibiting an inwardly-rectifying potassium current. This current was specifically induced by the activation of dopamine D2 receptors, which are known to signal through GIRK channels. By blocking these channels, tipepidine is thought to disinhibit dopamine neurons, leading to their increased activity and the subsequent rise in extracellular dopamine [1].

GIRK Channel Signaling Pathway and Tipepidine's Action

The following diagram illustrates the standard GIRK channel activation pathway and the point at which tipepidine is believed to intervene.

GIRK channel activation pathway and tipepidine blockade. The diagram shows the standard signaling cascade leading to GIRK channel opening and the point of inhibition by tipepidine.

Research Significance and Proposed Mechanism

The hypothesis that tipepidine acts as a GIRK channel blocker provides a mechanistic foundation for its investigated repurposing as an antidepressant.

- Therapeutic Potential: The ability to increase dopamine signaling in the reward pathway without psychomotor stimulation is a sought-after profile in antidepressant development. GIRK channels in the VTA are recognized as promising targets for creating novel therapeutics for depression and substance use disorders [2].

- Mechanistic Hypothesis: By blocking GIRK channels on VTA dopamine neurons, tipepidine prevents the inhibitory effect of various Gi/o-coupled receptors (like D2 autoreceptors). This "disinhibition" leads to increased firing of dopamine neurons and enhanced dopamine release in projection areas like the NAc, which may alleviate some depressive symptoms [1].

Knowledge Gaps and Future Research

While the existing data is compelling, several aspects of tipepidine's action require further investigation.

- Specificity: It is not yet fully established whether tipepidine selectively blocks specific GIRK channel subtypes (e.g., GIRK1/2 vs. GIRK2 homomers) or if it has off-target effects on other ion channels.

- Direct Binding Site: The molecular site on the GIRK channel where tipepidine binds to exert its blocking effect has not been identified.

- Quantitative Data: Detailed electrophysiological parameters, such as its potency (IC50) and the mechanism of block (e.g., open-channel block, allosteric inhibition), are not available in the searched literature.

References

Comprehensive Protocol for Assessing Tipepidine in Rat Forced Swim Test Models: Dosing, Mechanisms, and Methodological Considerations

Introduction to Tipepidine and the Forced Swim Test Paradigm

Tipepidine is a centrally-acting, non-narcotic antitussive drug that has been used clinically for cough suppression for over 50 years, primarily in Japan under the brand name Asverin. Recently, this compound has garnered significant research interest due to its novel antidepressant-like properties observed in rodent models of depression. The forced swim test (FST), originally developed by Porsolt and colleagues in 1977, serves as a well-established behavioral paradigm for screening potential antidepressant compounds and investigating depression-like behavior in rodents. In this test, rodents are placed in an inescapable water-filled cylinder, and their behavior is observed, particularly the time spent in active escape-oriented behaviors (swimming, climbing) versus passive immobility, which is interpreted as "behavioral despair." A significant reduction in immobility time following drug administration is indicative of potential antidepressant-like activity.

The mechanistic basis for tipepidine's antidepressant-like effects differs fundamentally from conventional antidepressants. While most traditional antidepressants work through monoamine reuptake inhibition or monoamine oxidase inhibition, tipepidine acts primarily as an inhibitor of G protein-coupled inwardly-rectifying potassium (GIRK) channels. This unique mechanism results in increased neuronal excitability and enhanced monoamine neurotransmission, particularly dopamine release in the nucleus accumbens, a key brain region implicated in motivation and reward processing. The repositioning of this established antitussive drug for potential psychiatric applications represents an innovative approach in psychopharmacology research that may lead to novel treatment strategies, particularly for treatment-resistant depression.

Tipepidine Dosing Parameters and Regimens in FST

Effective Dosing Regimens

Extensive research has established clear dosing parameters for tipepidine in the forced swim test paradigm. The table below summarizes the effective dosing regimens documented in peer-reviewed studies:

Table 1: Tipepidine Dosing Regimens in Rat Forced Swim Test Models

| Dose (mg/kg) | Route | Treatment Duration | Pretest Timing | Key Effects | Citation |

|---|---|---|---|---|---|

| 20 | Intraperitoneal (i.p.) | Single injection | 2 hours before test | Significant reduction in immobility time comparable to desipramine | [1] |

| 40 | Intraperitoneal (i.p.) | Single injection | 2 hours before test | Robust reduction in immobility time; increased c-Fos expression in multiple brain regions | [1] [2] |

| 20-40 | Intraperitoneal (i.p.) | Single injection | 2 hours before test | Effective in treatment-resistant depression model (ACTH-treated rats) | [2] |

Critical Dosing Considerations

Several critical factors must be considered when administering tipepidine in FST studies:

Timing of administration: Research consistently demonstrates that the optimal pretreatment time for tipepidine administration is approximately 2 hours before behavioral testing. This timing corresponds with observed peaks in both behavioral effects and neural activation patterns as indicated by c-Fos expression.

Dose-dependent effects: The antidepressant-like response to tipepidine follows a clear dose-response relationship, with 20 mg/kg producing significant effects and 40 mg/kg generating more robust behavioral and neurobiological changes without apparent toxicity or overt locomotor stimulation.

Route of administration: The intraperitoneal route has been the most extensively validated in published literature, providing consistent bioavailability and reproducible effects across multiple laboratories and experimental conditions.

Comparison to reference compounds: At a dose of 20 mg/kg, tipepidine produces comparable reduction in immobility time to the tricyclic antidepressant desipramine at 10 mg/kg, establishing its efficacy relative to established antidepressant agents.

Detailed Experimental Protocol for FST with Tipepidine

Pre-test Procedures and Animal Preparation

The forced swim test protocol for assessing tipepidine's effects requires careful attention to multiple methodological details to ensure reliable and reproducible results:

Animal Selection: Use male Wistar rats (5-7 weeks old, approximately 180-220 g body weight) housed under standard laboratory conditions (12-hour light/dark cycle, ad libitum access to food and water). Animals should be acclimated to the housing facility for at least 7 days prior to experimentation. While Wistar rats have been most extensively validated in published tipepidine studies, other strains including Sprague-Dawley rats may also be suitable, though potential strain differences in response should be considered.

Drug Preparation: Prepare tipepidine fresh daily by dissolving in saline to achieve the desired concentrations (typically 20-40 mg/kg). The injection volume should be standardized at 1 mL/kg body weight. For control groups, prepare vehicle solution (saline) following identical procedures.

Experimental Groups: Randomly assign animals to one of the following groups (n=8-12 per group recommended for adequate statistical power):

- Vehicle control group (saline)

- Tipepidine 20 mg/kg

- Tipepidine 40 mg/kg

- Positive control group (e.g., desipramine 10 mg/kg)

Drug Administration: Administer tipepidine or vehicle via intraperitoneal injection using aseptic technique exactly 2 hours prior to the forced swim test session. This timing corresponds with the established peak behavioral effects based on existing literature.

Forced Swim Test Methodology

The forced swim test procedure should be conducted as follows, adhering strictly to standardized parameters:

Apparatus Setup: Utilize a transparent cylindrical container (height: 40-50 cm; diameter: 20-30 cm) filled with water (depth: 30 cm) maintained at 23-25°C. The water depth must be sufficient to prevent the rat from touching the bottom with its hind paws or tail. The water should be changed between subjects to minimize olfactory cues.

Test Session Structure: The test consists of a single 6-minute session, which should be digitally recorded for subsequent behavioral scoring. The first minute is considered an acclimation period and is typically excluded from behavioral analysis.

Behavioral Scoring: Score the following behaviors during the final 5 minutes of the test session:

- Immobility: Defined as floating passively with only minimal movements necessary to keep the head above water

- Swimming: Active paddling motions that result in horizontal movement throughout the swim chamber

- Climbing: Vigorous thrashing movements directed against the walls of the cylinder

Scoring Methodology: Utilize manual scoring by trained observers blinded to experimental conditions or automated behavior analysis software. For manual scoring, multiple observers should establish inter-rater reliability (Cohen's kappa >0.8) prior to formal data collection.

Table 2: Behavioral Scoring Definitions in the Forced Swim Test

| Behavior | Operational Definition | Neurobiological Correlate |

|---|---|---|

| Immobility | Passive floating with only minimal movements to maintain head above water | Behavioral despair; reduced coping response |

| Swimming | Active horizontal movement throughout swim chamber with paddling motions | Serotonergic-mediated active coping strategy |

| Climbing | Vigorous thrashing movements directed against container walls | Noradrenergic-mediated active escape behavior |

Post-test Verification and Validation

To ensure that observed behavioral effects are specifically related to antidepressant-like activity rather than non-specific psychoactive effects, several verification procedures should be implemented:

Locomotor Activity Assessment: Conduct additional experiments using open field test methodology to rule out non-specific effects on general locomotor activity that could confound FST interpretation. Administer tipepidine using identical dosing parameters and assess horizontal activity in a novel arena for 30-60 minutes.

Biochemical Verification: Where feasible, conduct microdialysis studies to confirm increased extracellular dopamine levels in the nucleus accumbens following tipepidine administration, validating the proposed mechanism of action. This is particularly important for mechanistic studies.

c-Fos Immunohistochemistry: To map neural activation patterns, process brain tissue for c-Fos immunohistochemistry 2 hours post-administration, focusing on regions including the nucleus accumbens, central amygdala, and prefrontal cortex.

Neurobiological Mechanisms and Signaling Pathways

Tipepidine exerts its antidepressant-like effects through a distinctive molecular mechanism that differentiates it from conventional antidepressant medications. The primary molecular target of tipepidine is the G protein-coupled inwardly rectifying potassium (GIRK) channel. These channels play a crucial role in regulating neuronal excitability by mediating slow inhibitory postsynaptic potentials. When activated by neurotransmitters such as dopamine, serotonin, or GABA, GIRK channels open to allow potassium efflux, resulting in membrane hyperpolarization and reduced neuronal firing.

Tipepidine functions as a potent inhibitor of GIRK channels, thereby blocking this potassium efflux and resulting in enhanced neuronal excitability. This inhibition is particularly significant in dopaminergic pathways originating from the ventral tegmental area (VTA) and projecting to the nucleus accumbens (NAc), a key component of the brain's reward circuitry. Research has demonstrated that tipepidine administration produces a significant increase in extracellular dopamine levels specifically in the nucleus accumbens, without producing methamphetamine-like behavioral sensitization or hyperlocomotion. This specific neurochemical effect is believed to underlie the antidepressant-like behavioral changes observed in the forced swim test.

The following diagram illustrates the key neurobiological pathways through which tipepidine exerts its effects:

Figure 1: Neurobiological pathway of tipepidine's antidepressant-like effects

Several lines of experimental evidence support this mechanistic pathway:

- Electrophysiological studies have confirmed that tipepidine inhibits GIRK channel currents in brain slice preparations, with particular potency in midbrain dopamine neurons.

- Microdialysis experiments have directly measured increased extracellular dopamine levels in the nucleus accumbens following systemic tipepidine administration at behaviorally active doses (20-40 mg/kg).

- Receptor blockade studies demonstrate that the antidepressant-like effects of tipepidine in the FST are prevented by pretreatment with dopamine D₁ receptor antagonists (SCH23390) and α₂-adrenergic receptor antagonists (yohimbine), indicating the involvement of both dopaminergic and noradrenergic systems.

- c-Fos mapping studies reveal that tipepidine administration increases neuronal activation in a distinct pattern of brain regions, including the nucleus accumbens and central amygdala, differing from the activation patterns observed with traditional antidepressants.

Research Applications and Extended Protocol Considerations

Application in Treatment-Resistant Depression Models

A particularly promising application of tipepidine emerges in the context of treatment-resistant depression models. Recent research has demonstrated that tipepidine maintains its efficacy in animal models that are refractory to conventional antidepressant treatments. Specifically, in rats repeatedly treated with adrenocorticotropic hormone (ACTH)—an established model of treatment-resistant depression—tipepidine (20-40 mg/kg, i.p.) significantly reduces immobility time in the FST, whereas standard antidepressants like imipramine show minimal efficacy in this paradigm.

The neurochemical basis for this unique efficacy profile appears to involve tipepidine's ability to enhance dopaminergic transmission in the nucleus accumbens despite aberrant hypothalamic-pituitary-adrenal (HPA) axis activity, which is characteristic of treatment-resistant depression. This makes tipepidine a particularly valuable investigational tool for screening novel therapeutic approaches for depression subtypes that show limited response to currently available medications.

Modified Protocol for Treatment-Resistant Depression Model

For researchers interested specifically in treatment-resistant depression, the following modified protocol is recommended:

- ACTH Pretreatment: Administer ACTH (100 μg/rat, s.c.) once daily for 14 consecutive days prior to FST.

- Tipepidine Administration: On day 14, administer tipepidine (20 or 40 mg/kg, i.p.) 2 hours before behavioral testing.

- Control Groups: Include both vehicle-treated controls and ACTH-treated controls to isolate the specific effects of tipepidine in the treatment-resistant condition.

- Validation Measures: Confirm HPA axis dysregulation through measurement of serum corticosterone levels or other relevant endocrine markers.

This experimental approach provides a robust platform for investigating novel therapeutic strategies for treatment-resistant depression and elucidating the neurobiological mechanisms underlying treatment resistance.

Future Research Directions and Considerations

Several important research questions remain regarding tipepidine's potential antidepressant mechanisms and therapeutic applications:

Chronic Dosing Effects: Most existing studies have utilized acute tipepidine administration. Further investigation is needed to characterize the behavioral and neuroadaptive responses to repeated tipepidine dosing over extended periods.

Sex Differences: Current literature has predominantly utilized male rodents. Systematic evaluation of potential sex differences in tipepidine response would strengthen the translational relevance of findings.

Combination Strategies: Exploration of potential synergistic effects between tipepidine and conventional antidepressants may reveal enhanced therapeutic efficacy with reduced side effect profiles.

Molecular Specificity: While GIRK channel inhibition represents the primary known mechanism, additional molecular targets contributing to tipepidine's behavioral effects cannot be ruled out and warrant further investigation.

References

Comprehensive Application Notes: Microdialysis Protocol for Measuring Tipepidine-Induced Dopamine Changes in Rat Nucleus Accumbens

Introduction and Theoretical Background

Tipepidine, a known antitussive, has recently attracted significant research interest due to its novel antidepressant-like effects that appear to operate through mechanisms distinct from conventional antidepressants. The mesolimbic dopamine system, particularly dopamine transmission in the nucleus accumbens (NAc), plays a fundamental role in motivation, reward processing, and affective states. Research indicates that tipepidine produces its behavioral effects primarily through the inhibition of G protein-coupled inwardly rectifying potassium (GIRK) channels in the ventral tegmental area (VTA), leading to subsequent activation of mesolimbic dopamine neurons and increased dopamine release in the NAc [1]. Unlike psychostimulants such as methamphetamine, tipepidine administration does not produce behavioral sensitization or cross-sensitization, suggesting a lower abuse potential and different mechanistic profile [1].

In vivo microdialysis represents one of the most widely used and validated techniques for monitoring extracellular neurotransmitter dynamics in behaving animals. This technique enables researchers to sample and collect small-molecular-weight substances from the interstitial fluid of specific brain regions through a semi-permeable membrane implanted in the tissue [2]. When applied to the study of dopamine transmission in the NAc, microdialysis provides valuable insights into neurochemical correlates of drug actions with high neuroanatomical specificity. The technique has been extensively used for monitoring monoamines and their metabolites in various species, with the rat being the most common model organism [2] [3]. The methodological principles underlying microdialysis involve the diffusion of molecules across a concentration gradient, allowing for the quantification of extracellular levels over timed intervals, typically ranging from 5-20 minutes depending on the analytical sensitivity required [2].

Detailed Methodology

Experimental Design and Animal Preparation

Animals: Adult male Sprague-Dawley rats (weighing 280-320g) are commonly used in microdialysis studies of nucleus accumbens dopamine [1] [4]. Animals should be housed under standard laboratory conditions (12h light/dark cycle, 22±1°C, food and water ad libitum) for at least one week prior to any procedures. All experimental procedures must be approved by the appropriate institutional animal care and use committee.

Experimental Groups: For tipepidine studies, animals are typically divided into the following groups: (1) Vehicle control (saline or appropriate solvent), (2) Tipepidine 10 mg/kg, (3) Tipepidine 20 mg/kg, and (4) Tipepidine 40 mg/kg. These doses have been previously established as effective for producing antidepressant-like effects and increasing extracellular dopamine in the NAc [1]. A minimum of n=6-8 animals per group is recommended for adequate statistical power.

Timeline: The complete experimental timeline spans approximately 7-8 days, beginning with surgical implantation of guide cannulae, followed by a 4-5 day recovery period, then microdialysis probe implantation the day before the experiment, with the actual microdialysis experiment conducted on the final day [3].

Surgical Procedures

Guide Cannula Implantation: Rats are anesthetized with isoflurane (induction: 5%, maintenance: 1.5-2.5% in O₂) or ketamine-xylazine (80:10 mg/kg, i.p.) and placed in a stereotaxic frame with the tooth bar set at -3.3 mm. After exposing the skull and identifying bregma, guide cannulae (such as MAB 6.14.IC from SciPro) are implanted targeting the nucleus accumbens using the following coordinates relative to bregma [5] [3]:

- NAc Core: Anterior +1.8 mm, Lateral ±1.5 mm, Ventral -5.8 mm (from dura)

- NAc Shell: Anterior +1.8 mm, Lateral ±0.7 mm, Ventral -6.0 mm (from dura)

The choice between core and shell implantation depends on the research question, with evidence suggesting differential dopamine regulation in these subregions [5]. Cannulae are secured to the skull using jeweler's screws and dental acrylic. Animals receive postoperative analgesia (e.g., carprofen, 5 mg/kg, s.c.) and are allowed 4-5 days recovery with monitoring.

Microdialysis Probe Implantation: On the day before experimentation, the dummy cannula is replaced with a microdialysis probe with 1-2 mm membrane length (depending on the target subregion). Cuprophane or polyethersulfone membranes with 20-38 kDa molecular weight cut-off are commonly used, providing relative recovery rates of 15-30% for dopamine under standard flow conditions [6] [3].

Microdialysis Procedure

Perfusion System: Following probe implantation, animals are connected to a microinfusion pump (such as CMA 402) via a liquid swivel to allow free movement. Artificial cerebrospinal fluid (aCSF) containing (in mM): NaCl 147, KCl 4, CaCl₂ 1.2-2.4, MgCl₂ 1 is perfused through the system at a flow rate of 1.0-2.0 μL/min [6] [7].

Sample Collection: After connection, the system is allowed to stabilize for 1-2 hours. Baseline samples are then collected every 10-20 minutes for at least 1 hour (3-6 samples) to establish stable baseline dopamine levels. Following baseline collection, tipepidine (10, 20, or 40 mg/kg, i.p.) or vehicle is administered, and dialysate collection continues for 2-4 hours to monitor the dopamine response [1].

Sample Handling: Collected dialysate samples (10-20 μL volume) are immediately analyzed or stored at -80°C to prevent degradation. For simultaneous behavioral assessment, experiments can be conducted in open-field chambers with locomotor activity monitored via infrared photobeams during sampling [3].

Analytical Methods

HPLC-ECD Analysis: Dopamine content in microdialysates is typically quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD). A representative analytical protocol includes [3] [7]:

- Separation: C18 reverse-phase column (2.1×100 mm, 3 μm particle size)

- Mobile Phase: 75 mM NaH₂PO₄, 1.4 mM octane sulfonic acid, 10 μM EDTA, 10% acetonitrile (v/v), pH 3.6

- Flow Rate: 0.2-0.5 mL/min

- Detection: Electrochemical detector with glassy carbon working electrode at +0.7 V vs. Ag/AgCl reference

Table 1: Microdialysis Parameters for Dopamine Measurement in Rat Nucleus Accumbens

| Parameter | Specification | Rationale/Notes |

|---|---|---|

| Flow Rate | 1.0-2.0 μL/min | Compromise between temporal resolution and analyte concentration [6] |

| Membrane Material | Cuprophane | Standard for monoamine collection [3] |

| Membrane Length | 1-2 mm | Appropriate for NAc subregions [5] |

| Sample Interval | 10-20 min | Balances temporal resolution with HPLC sensitivity [1] |

| Stabilization Period | 1-2 hours post-connection | Allows stabilization of neurotransmitter levels [2] |

Data Analysis and Quantification

Quantification: Dopamine peaks in chromatograms are quantified by comparing their area under the curve to external standards (typically 0.1-10 nM dopamine in aCSF) run daily. Results are expressed as either absolute concentration (nM) or as percentage of baseline values [6] [1].

In Vivo Recovery Estimation: The no-net-flux method can be employed to estimate true extracellular concentrations. This method involves adding dopamine to the perfusate at concentrations above and below expected extracellular levels (e.g., 0, 2.5, 5, 10 nM) and measuring the resulting dialysate concentrations. The point of no net flux corresponds to the true extracellular concentration, while the slope provides the in vivo recovery [6].

Statistical Analysis: Data are typically analyzed using mixed-design ANOVA with treatment as between-subjects factor and time as within-subjects factor, followed by appropriate post-hoc tests (e.g., Tukey's or Bonferroni). Significance is set at p<0.05. Data are presented as mean ± SEM [1].

Expected Results and Interpretation

Tipepidine-Induced Dopamine Changes

Following systemic administration of tipepidine, researchers can expect to observe a dose-dependent increase in extracellular dopamine in the nucleus accumbens. The time course typically shows a gradual increase peaking at 30-60 minutes post-administration, with levels returning to baseline by 2-3 hours [1]. Specifically, the 20 and 40 mg/kg doses produce significant increases (approximately 150-200% of baseline), while the 10 mg/kg dose may produce smaller, potentially non-significant effects. Importantly, these neurochemical changes occur without concomitant increases in locomotor activity, distinguishing tipepidine from psychostimulants like methamphetamine [1].

Table 2: Expected Dopamine Responses to Tipepidine Administration in Rat NAc

| Tipepidine Dose | Expected DA Increase | Time to Peak | Behavioral Correlates |

|---|---|---|---|

| 10 mg/kg | ~120-130% of baseline | 40-50 min | No significant locomotor changes |

| 20 mg/kg | ~150-170% of baseline | 40-60 min | Antidepressant-like effects without sensitization |

| 40 mg/kg | ~180-200% of baseline | 50-70 min | Robust antidepressant-like effects |

Pharmacological Characteristics

Subregional Differences in NAc Dopamine Responses

When comparing dopamine responses across NAc subregions, researchers may observe more pronounced effects in the shell compartment compared to the core. This pattern aligns with observations that the NAc shell is particularly involved in the motivational aspects of natural rewards and drugs [5]. Additionally, during operant behaviors, increases in extracellular dopamine in the NAc shell have been found to be significantly greater than in the core [5]. These subregional specializations should be considered when designing experiments and interpreting results.

Troubleshooting and Technical Considerations

Common Technical Issues

Low Dopamine Recovery: If dopamine concentrations in dialysates are consistently near the detection limit, consider the following: (1) verify membrane integrity and check for air bubbles in the system; (2) optimize flow rate - lower flow rates (0.5-1.0 μL/min) increase relative recovery but extend sampling intervals; (3) confirm HPLC-ECD sensitivity using fresh standards; (4) ensure proper probe placement through post-mortem verification [2].

High Variability Between Animals: Excessive variability in baseline dopamine levels or drug responses may result from: (1) inconsistent probe placements between animals; (2) variations in surgical procedures or recovery times; (3) stress effects from handling or environment. Standardize procedures and ensure consistent postoperative care. Histological verification of probe placement is essential [2].

Stability Issues During Long Experiments: For experiments extending beyond 4-6 hours, consider: (1) using slower flow rates overnight if collecting baseline samples; (2) implementing a refrigeration system for collected samples; (3) monitoring and controlling for potential circadian influences on dopamine transmission [2].

Methodological Optimization Strategies

Quantitative Microdialysis: For absolute concentration measurements, implement the no-net-flux method [6]. This approach accounts for variations in recovery between probes and animals, providing more accurate estimates of extracellular concentrations. Typical extracellular dopamine concentration in NAc is approximately 4-5 nM, with in vivo recovery around 65% under standard conditions [6].

Simultaneous Behavioral Monitoring: Combine microdialysis with automated behavioral tracking systems to correlate neurochemical changes with behavior. This approach revealed that tipepidine increases NAc dopamine without increasing locomotor activity, distinguishing it from psychostimulants [1] [3].

Experimental Controls: Include appropriate controls such as: (1) vehicle-treated animals; (2) sham-operated controls when necessary; (3) baseline normalization to account for inter-animal variability; (4) post-mortem probe placement verification [2].

The following diagram illustrates the complete experimental workflow from animal preparation to data analysis:

Comparison with Alternative Methodologies

While microdialysis provides excellent chemical specificity and the ability to monitor multiple analytes simultaneously, researchers should consider its temporal and spatial limitations compared to other techniques. Voltammetry offers superior temporal resolution (seconds) but monitors only a single analyte, while fiber photometry using fluorescent sensors like RdLight1 provides high temporal resolution for specific neurotransmitters but requires genetic expression of sensors [8]. The choice of technique should align with the specific research questions, with microdialysis remaining the gold standard for quantitative monitoring of extracellular dopamine and metabolites over extended periods in freely behaving animals.

The following diagram illustrates the proposed mechanism of tipepidine action in the mesolimbic dopamine system:

References

- 1. Tipepidine increases dopamine level in the nucleus ... accumbens [pubmed.ncbi.nlm.nih.gov]

- 2. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. in the mouse Microdialysis : a nucleus for... accumbens method [pubmed.ncbi.nlm.nih.gov]

- 4. A systematic microdialysis study of dopamine transmission in the... [link.springer.com]

- 5. A microdialysis of study core and shell... nucleus accumbens [pubmed.ncbi.nlm.nih.gov]

- 6. Extracellular concentration and in vivo recovery of dopamine in the... [pubmed.ncbi.nlm.nih.gov]

- 7. A microdialysis profile of β-endorphin and catecholamines in the rat... [link.springer.com]

- 8. cholinergic interneurons dynamically promote Accumbens ... dopamine [elifesciences.org]

sustained-release tipepidine tablet TS-141 clinical trial design

Introduction & Clinical Rationale

TS-141 is a novel sustained-release (SR) formulation of tipepidine hibenzate, developed via drug repositioning for treating Attention-Deficit/Hyperactivity Disorder (ADHD) in children and adolescents [1]. Tipepidine, used as an antitussive (Asverin) for over 50 years, modulates monoamine levels in the brain by inhibiting G-protein-activated inwardly rectifying potassium (GIRK) channels. This mechanism suggested potential therapeutic benefits for ADHD [1]. The development of a sustained-release tablet aims to maintain stable plasma concentrations, potentially improving efficacy and compliance compared to multiple daily doses of an immediate-release formulation.

TS-141 Formulation and Pharmacokinetic Profile

The core of TS-141's design is its sustained-release profile. A Phase I study in healthy adults confirmed that TS-141 provides sustained release of tipepidine, resulting in a different plasma exposure profile compared to the immediate-release formulation, Asverin [1].

Table 1: Key Pharmacokinetic Parameters of TS-141 from Phase I Studies

| Parameter | Finding/Outcome |

|---|---|

| Formulation Type | Sustained-Release (SR) Tablet [1] |

| Reference IR Formulation | Asverin (tipepidine hibenzate) [1] |

| Key PK Outcome | TS-141 demonstrated a sustained-release profile, altering plasma exposure compared to Asverin [1] |

| Critical Covariate | CYP2D6 phenotype significantly impacted plasma exposure of tipepidine [1] |

Detailed Clinical Trial Design & Protocols

The clinical development plan for TS-141 consisted of a Phase I study followed by a Phase II proof-of-concept trial.

Phase I Study Protocol

- Objective: To investigate the sustained-release profile of TS-141 and compare the plasma exposure (e.g., AUC, C~max~, T~max~) of tipepidine after administration of TS-141 versus Asverin.

- Design: An open-label, randomized-sequence crossover study [1].

- Participants: Healthy adult volunteers.

- Interventions: Administration of TS-141 and the immediate-reference drug (Asverin).

- Endpoint: Pharmacokinetic parameters of tipepidine.

- Key Finding: The study confirmed the sustained-release profile of TS-141 and established that the CYP2D6 phenotype has significant effects on the plasma exposure of tipepidine [1].

Phase II Study Protocol

- Objective: To examine the efficacy and safety of TS-141 in pediatric and adolescent ADHD patients.

- Trial Registration: JapicCTI-163244 (Registered 9 May 2016) [1].

- Study Design: An 8-week treatment, randomized, parallel-group, double-blind, placebo-controlled trial [1].

- Participants:

- Population: Children and adolescents aged 6–17 years diagnosed with ADHD.

- Sample Size: 216 patients.

- Randomization: Patients were randomized according to their CYP2D6 phenotype (e.g., Poor Metabolizers (PM), Intermediate Metabolizers (IM), Extensive Metabolizers (EM)) [1].

- Interventions & Dosing:

- Patients were randomized to one of four treatment arms:

- TS-141 30 mg (once daily)

- TS-141 60 mg (once daily)

- TS-141 120 mg (60 mg twice daily)

- Placebo

- Patients were randomized to one of four treatment arms:

- Primary Endpoint: Change from baseline in the ADHD Rating Scale IV-Japanese version (ADHD RS-IV-J) score [1].

- Key Methodological Considerations:

- Pharmacogenomic Planning: The protocol mandated pre-screening for CYP2D6 phenotype and stratified randomization based on the results [1].

- Dosing Regimen: The 120 mg dose was administered as two 60 mg tablets twice a day to maintain the sustained-release effect over 24 hours.

Table 2: Phase II Clinical Trial Dosing and Key Findings

| Treatment Arm | Dosing Regimen | Overall Efficacy (vs. Placebo) | Efficacy in CYP2D6 IM Subgroup |

|---|---|---|---|

| Placebo | - | Reference | Reference |

| TS-141 30 mg | Once daily | No significant difference [1] | Not specified |

| TS-141 60 mg | Once daily | No significant difference [1] | Not specified |

| TS-141 120 mg | 60 mg twice daily | No significant difference [1] | A trend toward larger improvement in ADHD RS-IV-J scores vs. placebo [1] |

Experimental Workflow and Metabolic Pathway

The following diagram illustrates the key stages and critical metabolic pathway considered in the TS-141 clinical trial design.

Diagram 1: TS-141 Clinical Trial Workflow and Metabolic Considerations. The trial design integrated CYP2D6 phenotyping due to its critical role in tipepidine metabolism and exposure, which directly influenced the primary efficacy outcome [1].

Critical Analysis & Key Takeaways for Future Development

- Confirmation of Sustained-Release Profile: The Phase I study successfully established that TS-141 has a sustained-release pharmacokinetic profile, which is the foundational rationale for its once- or twice-daily dosing regimen in the Phase II trial [1].

- Central Role of Pharmacogenomics: The TS-141 development program highlights the critical importance of integrating pharmacogenomics early in clinical trial design. The efficacy of the drug was demonstrably dependent on the interaction between the dose and the patient's CYP2D6 phenotype [1].

- Dosing Considerations: The Phase II results suggested that the doses tested (up to 120 mg/day), which were chosen based on the existing safety profile of the antitussive formulation, may have been insufficient for a robust overall treatment effect in a genetically diverse ADHD population. Future trials require dose-finding studies tailored specifically for the new indication [1].

- Subgroup Promise: The trend of efficacy observed in the CYP2D6 Intermediate Metabolizer (IM) subgroup at the 120 mg dose indicates a potential path forward. It suggests that higher doses or targeted treatment for specific pharmacogenetic profiles could be effective [1].

Recommendations for Future Protocols

- Phase IIb/III Trial Design: Subsequent studies should be powered to detect efficacy within specific CYP2D6 metabolizer groups (e.g., IMs and possibly EMs) rather than the general population.

- Dose Optimization: A dose-escalation study is warranted to determine the optimal therapeutic dose for the ADHD indication, which may be higher than the maximum dose used in the initial Phase II trial.

- Broader Biomarker Exploration: While CYP2D6 is critical, investigating the impact of other pharmacokinetic and pharmacodynamic genes could provide a more comprehensive understanding of response variability.

References

Comprehensive Application Notes and Protocols for CYP2D6 Phenotyping in Tipepidine Clinical Trials

Introduction to CYP2D6 Genetic Polymorphism and Clinical Significance

CYP2D6 represents one of the most clinically significant pharmacogenetic biomarkers in drug development due to its high polymorphism and role in metabolizing approximately 25% of commonly prescribed drugs. The CYP2D6 gene, located on chromosome 22q13.1, encodes the CYP2D6 enzyme, which is expressed primarily in the liver but also in areas of the central nervous system. The enzyme demonstrates substantial interindividual variability in activity, largely determined by genetic polymorphisms that result in absent, decreased, normal, or ultrarapid metabolic function. This variability has profound implications for drug exposure, efficacy, and safety profiles of CYP2D6 substrates, making comprehensive phenotyping essential in clinical trials for compounds like tipepidine that undergo CYP2D6-mediated metabolism.

The functional impact of CYP2D6 polymorphisms exhibits substrate-dependent characteristics, meaning that the same variant may affect different drugs with varying magnitude. For drug development programs, understanding the CYP2D6-mediated metabolism of investigational compounds allows for precise dosing strategies and identification of subpopulations at risk for adverse drug reactions or therapeutic failure. The clinical pharmacogenetics implementation consortium (CPIC) and other regulatory bodies have established guidelines for CYP2D6 genotype-guided dosing, emphasizing the importance of incorporating these considerations throughout drug development, particularly during clinical trials where safety and efficacy are being established.

CYP2D6 Genotyping Methods and Experimental Protocols

Key Genetic Variants and Allele Detection

Comprehensive CYP2D6 genotyping requires detection of numerous variant alleles, including non-functional, reduced-function, and increased-function alleles. The most clinically significant variants include CYP2D6*3, *4, *5, *6, *10, *17, and *41, which account for the majority of functional variability across ethnic populations. The experimental workflow begins with DNA extraction from whole blood using standardized kits (e.g., Puregene Blood Core Kit), followed by targeted amplification and detection of specific single-nucleotide variants (SNVs) that define these alleles.

Multiplex SNaPshot Method: This technique provides a reliable high-throughput approach for CYP2D6 genotyping. The protocol involves multiplex PCR amplification of target regions followed by minisequencing reactions using fluorescently labeled ddNTPs. Electrophoretic separation then allows identification of specific variants. This method can simultaneously detect 20+ CYP2D6 variants while distinguishing between gene duplications and deletions, providing comprehensive haplotype information critical for accurate phenotype prediction. The method demonstrates excellent concordance with reference standards and is cost-effective for large-scale clinical trial applications [1].

Long-Range PCR for Gene Copy Number Variation: Detection of gene duplications or deletions requires specialized approaches. For identifying CYP2D6*5 (whole gene deletion), a multiplex long-PCR protocol amplifies a 3.5-kb fragment indicating the deletion alongside a 4.7-kb wild-type control fragment. For gene duplication detection, primers targeting the CYP2D7-CYP2D6 intergenic region generate a 5.2-kb fragment present in all individuals and a 3.6-kb fragment specific to duplication events. These complementary approaches provide complete information on both sequence variants and structural variations affecting CYP2D6 function [1].

Quality Control and Validation

Rigorous quality control measures must be implemented throughout the genotyping process. This includes using positive controls for known variants in each batch, replicate testing of a percentage of samples to ensure consistency, and independent verification of rare or novel variants. For clinical trial applications, documentation chain of custody and sample tracking systems are essential to maintain data integrity and regulatory compliance.

Table 1: Key CYP2D6 Variants and Their Functional Impact

| Variant Allele | Nucleotide Change | Functional Effect | Activity Score | Population Frequency |

|---|---|---|---|---|

| CYP2D6*3 | 2549delA | Non-functional | 0 | Caucasian: 2-3% |

| CYP2D6*4 | 1846G>A | Non-functional | 0 | Caucasian: 12-21% |

| CYP2D6*5 | Whole gene deletion | Non-functional | 0 | All populations: 2-7% |

| CYP2D6*10 | 100C>T | Reduced function | 0.25-0.5 | Asian: ~50% |

| CYP2D6*17 | 1023C>T | Reduced function | 0.5 | African: 20-35% |

| CYP2D6*41 | 2988G>A | Reduced function | 0.5-0.75 | Caucasian: 8-10% |

| Gene duplication | Variable | Increased function | 1 per copy | Variable by population |

CYP2D6 Phenotype Prediction and Activity Score Calculation

Genotype to Phenotype Translation Framework

Accurate phenotype prediction from CYP2D6 genotyping data requires a standardized framework for translating diplotype information into metabolic functionality. The activity score (AS) system provides a quantitative approach where each allele is assigned a value based on its predicted function: non-functional alleles = 0, reduced-function alleles = 0.25-0.5, and fully functional alleles = 1.0. The scores for both alleles are summed to generate a total activity score that correlates with metabolic capacity [2].

The consensus phenotype assignments based on activity scores are as follows: AS = 0 indicates poor metabolizer (PM); AS >0 to ≤1.25 indicates intermediate metabolizer (IM); AS >1.25 to ≤2.25 indicates normal metabolizer (NM); and AS >2.25 indicates ultrarapid metabolizer (UM). Recent updates to classification systems have refined these thresholds, particularly reclassifying some previous NM assignments with AS=1 to IM status based on accumulated evidence. This standardized approach facilitates consistent phenotype categorization across clinical trial sites and populations [3] [2].

Population-Specific Considerations

Ethnic variability in CYP2D6 allele frequencies necessitates careful consideration in multinational clinical trials. For example, the CYP2D610 reduced-function allele occurs in approximately 50% of Asian populations but is less common in Caucasians, while CYP2D617 is predominantly found in African populations. These differences result in variable distribution of metabolic phenotypes across ethnic groups, with potential implications for dosing strategies and safety monitoring in global tipepidine trials.

Table 2: CYP2D6 Phenotype Classification and Clinical Implications

| Phenotype | Activity Score | Enzyme Activity | Prevalence in Europeans | Clinical Consideration for Tipepidine |

|---|---|---|---|---|

| Poor Metabolizer (PM) | 0 | Absent | 7-10% | Potential increased exposure, higher adverse event risk |

| Intermediate Metabolizer (IM) | >0 - ≤1.25 | Reduced | 15-20% | Moderate increased exposure, possible dose adjustment |

| Normal Metabolizer (NM) | >1.25 - ≤2.25 | Normal | 70-75% | Standard dosing appropriate |

| Ultrarapid Metabolizer (UM) | >2.25 | Increased | 3-7% | Potential reduced exposure, possible efficacy concerns |

Phenoconversion Methodology and Clinical Assessment

Incorporating Medication-Mediated Enzyme Inhibition

Phenoconversion represents a critical consideration in clinical trials, referring to the discordance between genotype-predicted phenotype and actual enzyme function due to environmental factors, particularly concomitant medications that inhibit CYP2D6. Strong CYP2D6 inhibitors (e.g., paroxetine, fluoxetine, bupropion, quinidine) can effectively convert normal metabolizers into functional poor metabolizers, while moderate inhibitors (e.g., duloxetine, mirabegron) produce intermediate effects. This phenomenon is highly prevalent, with studies indicating 20-30% of clinical trial participants may be taking medications that cause phenoconversion [4].

The standardized calculation method for phenoconversion involves applying multiplication factors to the genotype-derived activity score based on the potency of concomitant inhibitors. For strong inhibitors, the activity score is multiplied by 0 (effectively reducing it to 0), while moderate inhibitors warrant multiplication by 0.5. This adjusted activity score then determines the converted phenotype, which should guide dosing recommendations and data analysis rather than the genotype-based phenotype alone. Clinical trial protocols should include systematic assessment of concomitant medications with particular attention to known CYP2D6 inhibitors [4].

Implementation in Clinical Trial Protocols

Effective integration of phenoconversion assessment requires standardized procedures throughout the clinical trial workflow. This includes comprehensive medication documentation at each study visit, systematic screening for CYP2D6 inhibitors using current FDA classifications, and application of adjustment factors to calculate converted phenotypes. For tipepidine trials, the converted phenotype should be used for pharmacokinetic analyses, safety assessments, and potential dose adjustments, as it more accurately reflects actual metabolic capacity than genotype alone.

The following workflow diagram illustrates the comprehensive CYP2D6 phenotyping process incorporating genotyping and phenoconversion:

Clinical Implementation and Data Analysis in Tipepidine Trials

Stratification and Dosing Considerations

Prospective CYP2D6 phenotyping in tipepidine clinical trials enables sophisticated stratification approaches that account for metabolic variability. Poor metabolizers may require dose reductions of 50-75% compared to normal metabolizers, while ultrarapid metabolizers may need increased doses or more frequent administration to achieve therapeutic exposure. These adjustments should be prospectively defined in trial protocols with clear criteria for dose modification based on both genotype-predicted and converted phenotypes.

Pharmacokinetic analyses should specifically examine exposure differences across CYP2D6 phenotypes, with particular attention to peak concentrations (C~max~) in poor metabolizers (potential toxicity risk) and trough concentrations (C~min~) in ultrarapid metabolizers (potential efficacy concerns). For drugs like tipepidine with active metabolites, the metabolite-to-parent ratio provides a functional measure of CYP2D6 activity that can validate phenotype assignments and identify discrepancies requiring further investigation.

Statistical Considerations and Regulatory Documentation

Adequate sample sizes for each phenotype group must be considered in trial design, potentially requiring enrichment strategies to ensure sufficient representation of rare phenotypes (particularly PMs and UMs). Statistical analysis plans should prespecify comparisons between phenotype groups for both pharmacokinetic and clinical endpoints, with appropriate adjustments for multiple comparisons.

Comprehensive documentation of CYP2D6 genotyping methodologies, phenotype assignment algorithms, and phenoconversion assessments is essential for regulatory submissions. This includes detailed descriptions of quality control measures, assay validation data, and rationale for specific activity score assignments, particularly for reduced-function variants where scoring may differ between guidelines and emerging evidence [2].

Conclusion

Implementation of robust CYP2D6 phenotyping protocols in tipepidine clinical trials provides critical information for optimizing dosing strategies, understanding exposure-response relationships, and identifying subpopulations with altered drug metabolism. The integration of both genetic and non-genetic factors through phenoconversion methodologies offers a comprehensive approach to individual metabolic capacity assessment. As precision medicine continues to evolve, these pharmacogenetic strategies will increasingly inform drug development and ultimately clinical use, ensuring optimal efficacy and safety profiles across diverse patient populations.

References

- 1. Multiplex SNaPshot—a new simple and efficient CYP and... 2 D 6 [humgenomics.biomedcentral.com]

- 2. Frontiers | CYP Reduced Function Variants and... 2 D 6 [frontiersin.org]

- 3. CPIC® Guideline for Tricyclic Antidepressants and CYP and... 2 D 6 [cpicpgx.org]

- 4. How to Integrate CYP Phenoconversion into 2 ... D 6 Clinical [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: In Vivo Measurement of Tipepidine-Induced Dopamine Release

Introduction to Tipepidine Pharmacology and Dopamine Imaging

Tipepidine is a non-opioid antitussive drug that has been used clinically for over 50 years in Japan, but recent research has revealed its potential psychiatric applications for conditions including depression, obsessive-compulsive disorder, and attention-deficit/hyperactivity disorder (ADHD) [1]. The mechanism of action underlying these potential therapeutic effects involves the inhibition of G-protein-coupled inwardly rectifying potassium (GIRK) channels, which subsequently modulates monoamine neurotransmission in key brain regions [2] [1]. Preclinical studies have demonstrated that tipepidine administration increases dopamine levels specifically in the nucleus accumbens, a critical component of the brain's reward circuitry, without producing the behavioral sensitization typically associated with psychostimulants [1]. This unique pharmacological profile makes tipepidine an intriguing candidate for drug repositioning and necessitates robust methodologies for characterizing its effects on the dopamine system in vivo.

The dopamine system plays fundamental roles in learning, motor function, reward processing, and the pathophysiology of numerous neuropsychiatric disorders [3]. Understanding tipepidine's effects on this system requires sophisticated imaging approaches that can capture dynamic neurotransmitter changes in specific brain regions with appropriate temporal and spatial resolution [3] [4]. This document provides comprehensive application notes and detailed experimental protocols for measuring tipepidine-induced dopamine release using established in vivo methodologies, including microdialysis, fast-scan cyclic voltammetry (FSCV), and positron emission tomography (PET) imaging. These protocols are designed to assist researchers in selecting and implementing the most appropriate techniques for their specific research questions related to tipepidine's mechanism of action.

Comparative Method Selection for Dopamine Measurement

Method Overview and Selection Criteria

Selecting the appropriate method for measuring tipepidine-induced dopamine release depends on several factors, including the research objectives, required temporal and spatial resolution, need for chemical specificity, and available resources. No single technique provides a complete picture of dopamine dynamics; rather, each method offers unique advantages and addresses different aspects of dopamine system function [3]. Microdialysis provides excellent chemical specificity and the ability to measure multiple neurotransmitters simultaneously but suffers from limited temporal resolution. In contrast, FSCV offers outstanding temporal resolution for capturing rapid dopamine transients but is limited to measuring electroactive species. PET imaging enables non-invasive assessment of dopamine system function in humans but provides indirect measures of dopamine release and requires specialized facilities for radiochemistry [3] [4].

The selection of an appropriate method should also consider the pharmacokinetic profile of tipepidine. As a sustained-release formulation (TS-141) has been developed to improve adherence for potential psychiatric applications, researchers must align their measurement approach with the expected time course of tipepidine's effects on dopamine release [2]. Additionally, individual differences in drug metabolism, particularly CYP2D6 polymorphism which significantly affects tipepidine plasma exposure, should be considered when designing and interpreting experiments [2]. The following table provides a comparative overview of the primary methods available for measuring tipepidine-induced dopamine release in vivo.

Table 1: Comparison of Methods for In Vivo Measurement of Tipepidine-Induced Dopamine Release

| Method | Spatial Resolution | Temporal Resolution | Advantages | Limitations | Suitable for Tipepidine Studies |

|---|---|---|---|---|---|

| Microdialysis | mm-cm (brain regions) | minutes | HPLC separation allows complete analysis of small molecules; can be used in awake, behaving animals | Poor temporal resolution; limited spatial resolution | Ideal for chronic dosing studies and measuring sustained dopamine increases |

| FSCV | mm (brain regions) | milliseconds | Excellent temporal resolution; can be used in acute brain slice or behaving animals | Poor spatial resolution; measures only electroactive species; technically challenging | Suitable for measuring rapid dopamine transients after acute administration |

| Fiber Photometry | mm (brain regions) | milliseconds-seconds | Genetically-encoded sensors can target specific cell types; compatible with behaving animals | Requires viral expression of sensors; limited to pre-targeted regions | Optimal for cell-type specific dopamine measurements in genetically modified animals |

| PET Imaging | mm (brain regions) | minutes | Non-invasive; applicable to humans; diverse ligand options | Indirect measure of dopamine via receptor competition; poor temporal resolution | Best for translational studies and dose-finding in humans |

Tipepidine-Specific Method Considerations

When studying tipepidine, researchers should consider its unique pharmacological profile and formulation options. The sustained-release formulation TS-141 produces different pharmacokinetics compared to the immediate-release Asverin formulation, which will significantly impact the temporal pattern of dopamine release [2]. Studies using immediate-release tipepidine may benefit from methods with faster temporal resolution (e.g., FSCV), while sustained-release formulations may be better suited to microdialysis or PET approaches. Additionally, as tipepidine increases dopamine in the nucleus accumbens without producing behavioral sensitization [1], methods that enable measurements in specific brain regions during behavioral tasks are particularly valuable for understanding its therapeutic potential.

Detailed Experimental Protocols

Microdialysis Protocol for Tipepidine-Induced Dopamine Release

3.1.1 Principle and Rationale Microdialysis enables continuous sampling of extracellular fluid from specific brain regions in awake, behaving animals, providing chemical specificity through subsequent HPLC analysis. This method is ideal for tipepidine studies because it allows researchers to monitor sustained changes in dopamine concentration over extended periods (hours), matching the drug's pharmacokinetic profile, particularly for the sustained-release TS-141 formulation [2] [3]. The technique can be combined with simultaneous behavioral monitoring, enabling correlation of dopamine changes with drug-induced behavioral modifications.

3.1.2 Materials and Equipment

- Stereotaxic apparatus with anesthesia system

- Guide cannulas and microdialysis probes (1-4 mm membrane length, depending on target region)

- Microinfusion pump with high-precision syringe

- HPLC system with electrochemical or fluorescence detection

- Artificial cerebrospinal fluid (aCSF: 147 mM NaCl, 2.7 mM mM KCl, 1.2 mM CaCl₂, 0.85 mM MgCl₂, pH 7.4)

- Tipepidine hibenzate (dissolved in appropriate vehicle, typically saline for immediate-release or special matrix for sustained-release)

3.1.3 Experimental Procedure

Surgical Preparation: Anesthetize the animal (rat or mouse) and secure in stereotaxic frame. Using stereotaxic coordinates, implant a guide cannula targeting the region of interest (e.g., nucleus accumbens: AP +1.7 mm, ML ±1.5 mm, DV -6.0 mm from bregma for rats). Secure the cannula with dental acrylic and allow the animal to recover for at least 5-7 days.

Microdialysis Procedure: On the experiment day, carefully insert a microdialysis probe through the guide cannula, extending beyond the cannula tip into the target region. Begin perfusing with aCSF at a flow rate of 1-2 μL/min using the microinfusion pump. Allow the system to stabilize for 1-2 hours before sample collection.

Baseline Sampling: Collect dialysate samples every 10-20 minutes for at least 1 hour to establish stable baseline dopamine levels. Immediately analyze samples using HPLC or store at -80°C for batch analysis.

Drug Administration and Monitoring: Administer tipepidine (typical research doses range from 10-60 mg/kg for immediate-release formulations) via appropriate route (oral, i.p., or s.c.). Continue collecting dialysate samples for 3-6 hours post-administration to capture the full time course of dopamine response.

Sample Analysis: Analyze dialysate samples using HPLC with electrochemical detection. Typical conditions: C18 reverse-phase column, mobile phase consisting of 75-100 mM sodium phosphate, 1.5-2.0 mM OSA, 10-12% methanol, pH 3.5-4.0, flow rate 0.5-1.0 mL/min.

Figure 1: Experimental Workflow for Microdialysis Study of Tipepidine Effects

Fast-Scan Cyclic Voltammetry (FSCV) Protocol

3.2.1 Principle and Rationale FSCV provides excellent temporal resolution (milliseconds) for detecting rapid changes in dopamine concentration, making it ideal for capturing phasic dopamine release events following acute tipepidine administration [3]. This electrochemical technique applies a rapid triangular waveform to a carbon-fiber microelectrode, oxidizing and reducing dopamine molecules near the electrode surface. The resulting current signals provide quantitative information about local dopamine concentration with subsecond temporal resolution, allowing researchers to capture dynamic dopamine signaling patterns that may be relevant to tipepidine's therapeutic effects.

3.2.2 Materials and Equipment

- Carbon-fiber microelectrodes (5-7 μm diameter)

- Voltammetric amplifier and data acquisition system

- Bipolar stimulating electrodes (for calibration)

- Stereotaxic apparatus

- Micropositioners for precise electrode placement

- Tipepidine solution (freshly prepared in saline)

3.2.3 Experimental Procedure

Electrode Preparation and Calibration: Prepare carbon-fiber microelectrodes according to established protocols. Before implantation, calibrate electrodes in vitro using known dopamine concentrations (typically 0.5-5 μM) in aCSF. Apply the triangular waveform (-0.4 to +1.3 V vs Ag/AgCl, 400 V/s, 10 Hz).

Surgical Preparation: Anesthetize the animal and secure in stereotaxic apparatus. Implant both the carbon-fiber working electrode and reference electrode in the target brain region (e.g., nucleus accumbens core or shell). For studies involving electrical stimulation, implant a bipolar stimulating electrode in the ventral tegmental area or medial forebrain bundle.

Signal Optimization: Lower the carbon-fiber electrode into the target region while applying the voltammetric waveform. Adjust electrode position to maximize dopamine signals evoked by electrical stimulation (typically 60 Hz, 2 ms pulse width, 1-2 s duration).

Baseline Recording: Record stable baseline dopamine signals for at least 30 minutes, including both stimulated and spontaneous transients if present.